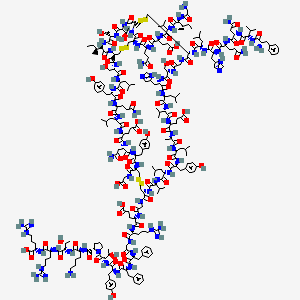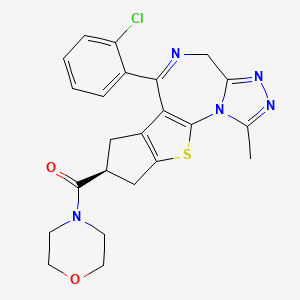![molecular formula C26H25ClN4O5S B10823901 (3~{R},3~{a}~{R},6~{R},6~{a}~{R})-6-[[6-chloranyl-5-[4-[4-[[dimethyl(oxidanyl)-$l^{4}-sulfanyl]amino]phenyl]phenyl]-3~{H}-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3~{a},5,6,6~{a}-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10823901.png)
(3~{R},3~{a}~{R},6~{R},6~{a}~{R})-6-[[6-chloranyl-5-[4-[4-[[dimethyl(oxidanyl)-$l^{4}-sulfanyl]amino]phenyl]phenyl]-3~{H}-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3~{a},5,6,6~{a}-hexahydrofuro[3,2-b]furan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-9774 is a highly potent and well-characterized activator of AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme in cellular energy homeostasis, regulating metabolic pathways to maintain energy balance. BI-9774 has shown significant potential in improving glucose tolerance, increasing muscle glucose uptake, and reducing heart rate in various studies .
Preparation Methods
The synthesis of BI-9774 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of 6-chloro-5-iodo-2-methanesulfonyl-1H-imidazo[4,5-b]pyridine with triethylamine in tetrahydrofuran (THF) at 0°C, followed by the addition of SEM-Cl. The mixture is then stirred and partitioned between saturated aqueous ammonium chloride and ethyl acetate. The organic phase is washed, dried, and evaporated to yield the desired compound .
Chemical Reactions Analysis
BI-9774 undergoes various chemical reactions, including:
Oxidation: BI-9774 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: BI-9774 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
BI-9774 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study AMPK activation and its effects on metabolic pathways.
Biology: Helps in understanding the role of AMPK in cellular energy homeostasis and metabolic regulation.
Medicine: Potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. .
Industry: Used in the development of new drugs targeting metabolic pathways and energy regulation.
Mechanism of Action
BI-9774 exerts its effects by activating AMPK, a serine/threonine protein kinase. AMPK is a heterotrimeric enzyme complex composed of a catalytic α-subunit, a β-scaffold subunit, and a γ-regulatory subunit. Activation of AMPK leads to the inhibition of ATP-consuming anabolic pathways and the stimulation of ATP-producing catabolic pathways. This results in increased glucose uptake, fatty acid oxidation, and reduced gluconeogenesis and fatty acid synthesis .
Properties
Molecular Formula |
C26H25ClN4O5S |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenyl]phenyl]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C26H25ClN4O5S/c1-37(2,33)31-17-9-7-15(8-10-17)14-3-5-16(6-4-14)22-18(27)11-19-25(29-22)30-26(28-19)36-21-13-35-23-20(32)12-34-24(21)23/h3-11,20-21,23-24,32H,12-13H2,1-2H3,(H,28,29,30)/t20-,21-,23-,24-/m1/s1 |
InChI Key |
JUSYNSOYFIIJQX-LUGTWXOSSA-N |
Isomeric SMILES |
CS(=NC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)N=C(N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O)Cl)(=O)C |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)N=C(N4)OC5COC6C5OCC6O)Cl)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


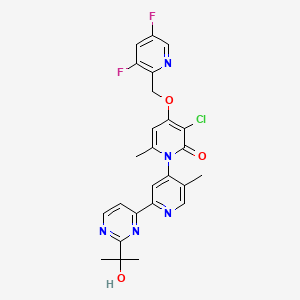
![(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)
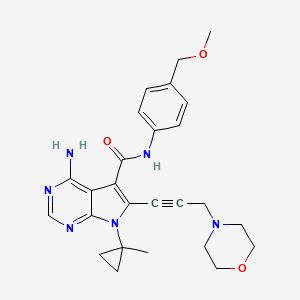
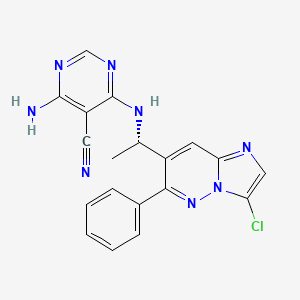
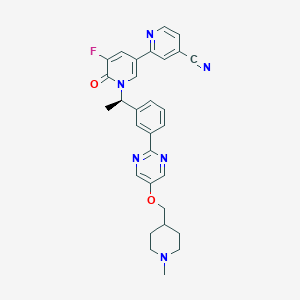
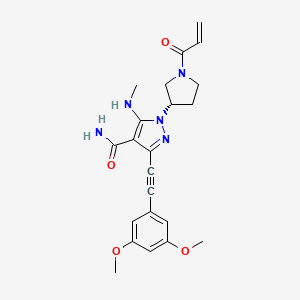
![Benzyl N-[(2S)-3-{[2-(acetylsulfanyl)ethoxy][(R)-amino(phenyl)methyl]phosphoryl}-2-(4-biphenylylmethyl)propanoyl]-L-alaninate](/img/structure/B10823849.png)
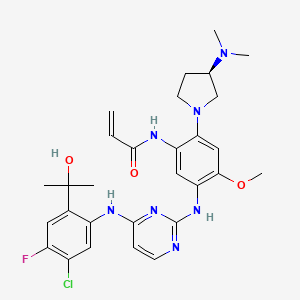
![5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823860.png)
![4-[6-[2-(4-Ethynylpyrimidin-2-yl)ethynyl]benzimidazol-1-yl]pyrimidin-2-amine](/img/structure/B10823862.png)
![4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10823870.png)
